An In-depth Technical Guide to the Physicochemical Properties of N-benzylpiperidine-4-carboxamide
An In-depth Technical Guide to the Physicochemical Properties of N-benzylpiperidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of N-benzylpiperidine-4-carboxamide. This compound is a key intermediate in the synthesis of various pharmaceutical agents and a structural motif of interest in the development of novel therapeutics, particularly for neurodegenerative diseases.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O | PubChem[1][2] |
| Molecular Weight | 218.29 g/mol | PubChem[1][2] |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | Predicted to be soluble in organic solvents like ethanol and acetone; insoluble in water. | Based on related structures[3] |
| pKa (predicted) | Not available | - |
| LogP (predicted) | 1.1 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
Synthesis of N-benzylpiperidine-4-carboxamide
N-benzylpiperidine-4-carboxamide is a key intermediate in the synthesis of N-benzyl-4-piperidinecarboxaldehyde.[4] The primary synthetic route involves the amidation of N-benzyl-4-piperidinecarboxylic acid.
Experimental Protocol: Synthesis via Acyl Chloride Intermediate
This protocol is based on the general principles of amidation reactions and the synthetic route described in patent literature.[4]
Materials:
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N-benzyl-4-piperidinecarboxylic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
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Aqueous ammonia (NH₄OH)
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Diatomaceous earth
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Anhydrous sodium sulfate (Na₂SO₄)
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Rotary evaporator
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Standard laboratory glassware and stirring equipment
Procedure:
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Activation of the Carboxylic Acid:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzyl-4-piperidinecarboxylic acid in an anhydrous solvent such as dichloromethane or THF.
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Cool the solution in an ice bath (0 °C).
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Slowly add a stoichiometric equivalent of thionyl chloride or oxalyl chloride dropwise to the solution. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the carboxylic acid starting material).
-
Remove the excess solvent and chlorinating agent under reduced pressure using a rotary evaporator to yield the crude N-benzylpiperidine-4-carbonyl chloride.
-
-
Amidation:
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane.
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In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath.
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Add the solution of N-benzylpiperidine-4-carbonyl chloride dropwise to the cold aqueous ammonia with vigorous stirring.
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Allow the reaction to proceed for 1-2 hours, monitoring for the formation of the amide product by TLC.
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After the reaction is complete, perform a work-up by separating the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylpiperidine-4-carboxamide.
-
-
Purification:
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Caption: Synthetic pathway for N-benzylpiperidine-4-carboxamide.
Biological Activity and Signaling Pathways
While direct biological studies on N-benzylpiperidine-4-carboxamide are limited, numerous derivatives incorporating this scaffold have been synthesized and evaluated as potent inhibitors of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5] This makes the N-benzylpiperidine-4-carboxamide core a significant pharmacophore in the development of drugs for Alzheimer's disease.
Cholinesterase Inhibition
In the cholinergic system, the neurotransmitter acetylcholine (ACh) is crucial for cognitive functions like memory and learning.[6][7] Acetylcholinesterase is the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the nerve impulse.[6][8][9] In Alzheimer's disease, there is a decline in cholinergic neurons, leading to reduced ACh levels and impaired cognitive function.[6][7]
N-benzylpiperidine-based inhibitors, structurally similar to the Alzheimer's drug Donepezil, act by reversibly binding to the active site of AChE, preventing it from breaking down ACh.[5] This increases the concentration and duration of action of ACh in the synapse, thereby enhancing cholinergic neurotransmission and alleviating some of the cognitive symptoms of Alzheimer's disease.
Caption: Mechanism of cholinesterase inhibition.
Experimental Workflows: Cholinesterase Inhibition Assay
The inhibitory activity of N-benzylpiperidine-4-carboxamide derivatives against AChE is commonly determined using the spectrophotometric method developed by Ellman.
Ellman's Assay Protocol
Principle:
This assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate for AChE, which hydrolyzes it to thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is proportional to the AChE activity.
Materials:
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Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution
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Phosphate buffer (pH 8.0)
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Test compound (N-benzylpiperidine-4-carboxamide derivative) dissolved in a suitable solvent (e.g., DMSO)
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96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare working solutions of the enzyme, substrate, DTNB, and various concentrations of the test inhibitor in phosphate buffer.
-
Assay Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test inhibitor solution to each well.
-
Enzyme Addition: Add the AChE solution to each well (except for the blank) and incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for cholinesterase inhibition assay.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Benzylpiperidine-4-carboxamide | C13H18N2O | CID 783156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. metrotechinstitute.org [metrotechinstitute.org]
- 7. ketobrainz.com [ketobrainz.com]
- 8. greymattersjournal.org [greymattersjournal.org]
- 9. Alzheimer's Disease: Targeting the Cholinergic System - PMC [pmc.ncbi.nlm.nih.gov]



